

Thioquinapiperifil Dihydrochloride: A Technical Whitepaper on its Synthesis and Discovery

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Compound of Interest

Compound Name: *Thioquinapiperifil dihydrochloride*

Cat. No.: *B043015*

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Abstract

This document provides a comprehensive technical overview of **Thioquinapiperifil dihydrochloride**, a potent phosphodiesterase-5 (PDE-5) inhibitor. Initially identified as KF31327 during its development by Kyowa Hakko Kogyo Co., Ltd., this imidazoquinazoline derivative has garnered attention for its therapeutic potential. This whitepaper details the synthesis of the Thioquinapiperifil free base, outlines a standard procedure for its conversion to the dihydrochloride salt, and describes established protocols for evaluating its biological activity as a PDE-5 inhibitor. The underlying mechanism of action through the nitric oxide/cGMP signaling pathway is also elucidated. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Background

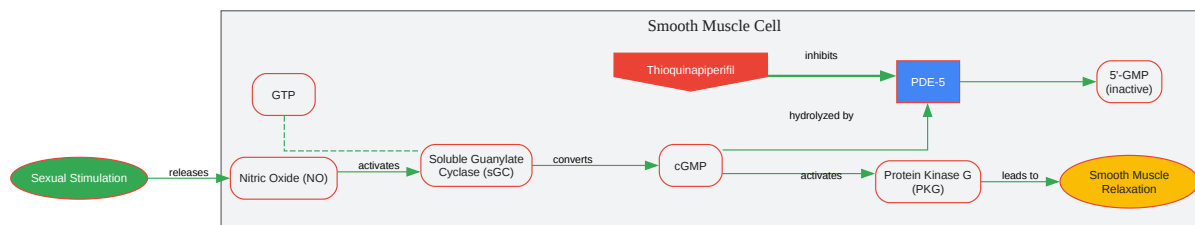
Thioquinapiperifil, chemically known as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, was originally synthesized and investigated by Kyowa Hakko Kogyo Co., Ltd. under the internal designation KF31327 as a phosphodiesterase-5 (PDE-5) inhibitor[1]. It was later discovered as an undeclared ingredient in dietary supplements marketed for sexual enhancement[1]. Its molecular formula is C₂₄H₂₈N₆OS, with a molecular weight of 448.6 g/mol for the free base[1]. The dihydrochloride salt is often prepared to improve its solubility and stability for pharmaceutical applications.

Synthesis of Thioquinapiperifil

A practical and efficient route for the large-scale synthesis of Thioquinapiperifil (formerly KF31327) has been developed. The synthesis commences with 7-chloro-2,4(1H,3H)-quinazolinedione and proceeds through several key steps to construct the core imidazoquinazoline structure and introduce the necessary substituents.

Synthetic Scheme Overview

The overall synthetic strategy involves the initial nitration and subsequent elaboration of the quinazolinedione ring, followed by the construction of the fused imidazothione ring and final coupling with the side chain.



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References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
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